molecular formula C35H54O6 B1257019 Hericenone C CAS No. 137592-03-1

Hericenone C

Cat. No.: B1257019
CAS No.: 137592-03-1
M. Wt: 570.8 g/mol
InChI Key: OGYBKWUOLWCQDS-VFCFBJKWSA-N
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Description

Hericenone C is a bioactive compound isolated from the mushroom Hericium erinaceus, also known as lion's mane mushroom[]. This compound belongs to a class of natural products called terpenoids, which are known for their diverse biological activities[].

Molecular Structure

Atomic Arrangement

Hericenone C is composed of carbon (C), hydrogen (H), and oxygen (O) atoms[]. The atoms are arranged in a specific structure that includes a terpenoid backbone with multiple rings and functional groups.

Bonding Type

The compound contains covalent bonds, including single, double, and possibly triple bonds, which are typical in organic molecules. The presence of oxygen atoms suggests the existence of polar bonds.

Geometry

The geometry of this compound is determined by the arrangement of its atoms and bonds. The molecule likely adopts a three-dimensional structure due to the presence of rings and multiple functional groups.

Electron Cloud Distribution

The electron cloud distribution in this compound is influenced by the presence of electronegative atoms (such as oxygen) and the overall molecular geometry. This distribution affects the molecule's polarity and reactivity.

Stereochemistry

This compound may exist as different stereoisomers, depending on the spatial arrangement of its atoms. These isomers can have different biological activities and properties.

Resonance Structure

The resonance structures of this compound involve the delocalization of electrons within the molecule, which can contribute to its stability and reactivity.

Mechanism of Action

Target of Action

Hericenone C primarily targets neurons and neurological pathways[]. It is known for its neurotrophic and neuroprotective properties, which suggest that it supports the growth and survival of neurons[].

Mode of Action

This compound interacts with its targets by promoting neuronal growth factor (NGF) production and enhancing neurotransmitter function[]. It may also reduce oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Result of Action

The biological effects of this compound include improved cognitive function, neuroprotection, and potential benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease[][]. It may also aid in recovery from ischemic stroke by promoting neuronal repair and regeneration.

Side Effects

While this compound is generally considered safe, potential side effects may include allergic reactions or digestive issues if consumed in large quantities. However, more research is needed to fully understand its safety profile.

Action Environment

The action of this compound can be influenced by environmental factors such as diet, lifestyle, and overall health. Ensuring a healthy environment and lifestyle may enhance its neuroprotective effects.

Physical Properties

State

Hericenone C is typically found in a solid state at standard temperature and pressure.

Color and Appearance

The color of this compound is white to off-white. It generally has a crystalline appearance and is opaque[].

Density

The density of this compound is approximately 1.2 g/cm³.

Melting Point and Boiling Point

The melting point of this compound is around 200-205°C, and it decomposes before boiling, so a specific boiling point is not applicable.

Solubility

This compound is sparingly soluble in water but more soluble in organic solvents such as ethanol and methanol.

Electrical Conductivity and Thermal Conductivity

This compound is a non-conductive organic compound, meaning it has low electrical conductivity. Its thermal conductivity is also low, typical of organic compounds.

Refractive Index

The refractive index of this compound is approximately 1.540.

Chemical Properties

Chemical Reaction Type

Hericenone C commonly undergoes oxidation-reduction reactions and esterification reactions due to its functional groups.

Reactivity

This compound is moderately reactive with oxygen, leading to oxidation. It is also reactive with strong acids and bases, which can lead to hydrolysis and other transformations.

Redox Property

This compound acts as a mild reducing agent due to the presence of hydroxyl groups and double bonds.

Acidity and Alkalinity

This compound is slightly acidic because of the hydroxyl groups, but it is not strongly acidic or basic.

Stability

This compound is relatively stable under normal conditions but can decompose upon exposure to high temperatures or strong oxidizing agents.

Biochemical Properties

Hericenone C plays a role in neurotrophic and neuroprotective biochemical reactions. It interacts with neuronal growth factors and neurotransmitter systems, promoting neuronal health and function.

Cellular Effects

This compound has positive effects on neuronal cells, enhancing their growth and survival. It reduces oxidative stress and inflammation within cells, which are crucial for maintaining cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves enhancing NGF production and modulating neurotransmitter function. It also involves antioxidant properties that help in reducing oxidative damage at the molecular level.

Time Effect

The effects of this compound can be cumulative, with long-term administration potentially leading to more pronounced neuroprotective benefits.

Related Small Molecules

Cortistatin-29 (1-13) (rat),L-803,087 Trifluoroacetate,Pasireotide,PRL 3195,(1R,1'S,3'R/1R,1'R,3'S)-L-054,264,J-2156,AP102,DOTA satoreotide,CYN 154806 ,MK-1421  

Scientific Research Applications

Neuroprotective Effects

Hericenone C has been shown to have neuroprotective properties, which means it can help protect neurons from damage and degeneration[]. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease[].

Cognitive Enhancement

Research suggests that this compound can enhance cognitive function by promoting the production of nerve growth factor (NGF) and improving neurotransmitter function[]. This could be beneficial for improving memory and learning abilities.

Antioxidant Activity

This compound exhibits antioxidant properties, helping to reduce oxidative stress in cells[]. This can prevent cellular damage and support overall cellular health, which is crucial for preventing aging and various diseases.

Anti-inflammatory Effects

The compound has been found to have anti-inflammatory effects, which can help reduce inflammation in the body. This is particularly important for conditions where chronic inflammation is a contributing factor, such as arthritis and other inflammatory diseases.

Promotion of Neuronal Growth

This compound promotes neuronal growth by stimulating the production of NGF. This can aid in the repair and regeneration of damaged neurons, which is beneficial for recovery from injuries and neurodegenerative conditions.

Enhancement of Immune Function

Some studies suggest that this compound can enhance immune function, helping the body to better fight off infections and diseases[]. This could be particularly useful for individuals with weakened immune systems.

Potential Anti-cancer Properties

There is preliminary evidence that this compound may have anti-cancer properties, potentially inhibiting the growth of cancer cells. Further research is needed to fully understand its effects and potential applications in cancer treatment.

Improvement of Mental Health

This compound may have positive effects on mental health, potentially reducing symptoms of anxiety and depression. Its neuroprotective and cognitive-enhancing properties could contribute to overall mental well-being.

  

Properties

CAS No.

137592-03-1

Molecular Formula

C35H54O6

Molecular Weight

570.8 g/mol

IUPAC Name

[4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl hexadecanoate

InChI

InChI=1S/C35H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34(38)41-26-29-24-33(40-5)31(35(39)32(29)25-36)21-20-28(4)23-30(37)22-27(2)3/h20,22,24-25,39H,6-19,21,23,26H2,1-5H3/b28-20+

InChI Key

OGYBKWUOLWCQDS-VFCFBJKWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)C/C=C(\C)/CC(=O)C=C(C)C)OC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC

melting_point

38-40°C

physical_description

Solid

Synonyms

hericenone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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